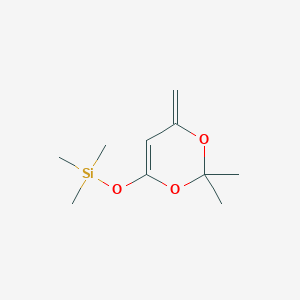
Sqsrjgigiqcygy-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the InChIKey “Sqsrjgigiqcygy-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve several synthetic routes and reaction conditions. For instance, compounds can be synthesized through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The choice of reagents, solvents, and catalysts plays a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or increase in oxidation state.
Reduction: The gain of electrons or decrease in oxidation state.
Substitution: The replacement of one atom or group with another.
Addition: The addition of atoms or groups to a molecule.
Elimination: The removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Chemical compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Utilized in drug development, diagnostic tests, and therapeutic treatments.
Industry: Applied in manufacturing processes, material science, and environmental monitoring.
Mécanisme D'action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific mechanism depends on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds with similar structures or functional groups may exhibit similar properties and reactivity. Examples of similar compounds include:
1,1-Dichloro-1-fluoroethane: Used as a solvent and foam blowing agent.
Trifluoromethyltrimethylsilane: An organosilicon compound used in organic chemistry.
Uniqueness
The uniqueness of a compound is determined by its specific structure, functional groups, and reactivity. This can influence its applications and effectiveness in various fields.
Conclusion
While specific information about the compound “Sqsrjgigiqcygy-uhfffaoysa-” is limited, we have provided a general overview of chemical compounds, their preparation methods, reactions, applications, mechanisms of action, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C10H18O3Si |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |
Clé InChI |
SQSRJGIGIQCYGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
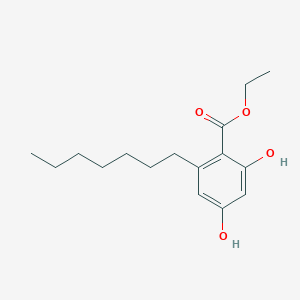
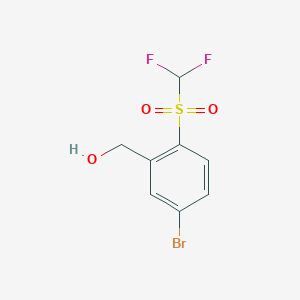
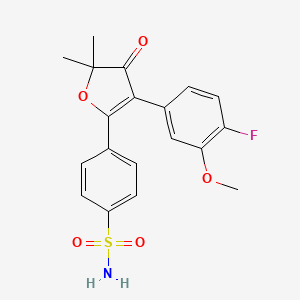
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)


![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
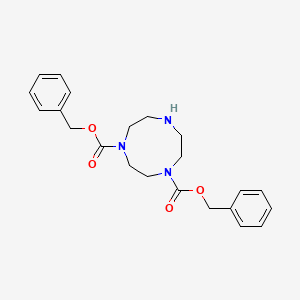
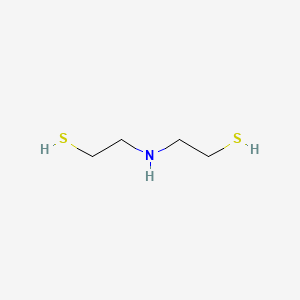

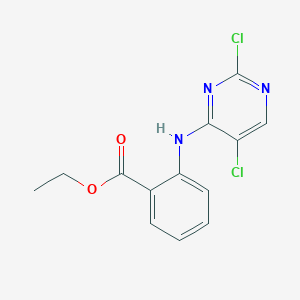

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
